molecular formula C39H24N4 B13741730 Tris(4-(pyridin-4-ylethynyl)phenyl)amine

Tris(4-(pyridin-4-ylethynyl)phenyl)amine

Cat. No.: B13741730
M. Wt: 548.6 g/mol
InChI Key: RGKSYPIIJRAUGY-UHFFFAOYSA-N
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Description

Tris(4-(pyridin-4-ylethynyl)phenyl)amine: is an organic compound with the chemical formula C39H24N4 It is known for its unique structure, which includes three pyridin-4-ylethynyl groups attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(pyridin-4-ylethynyl)phenyl)amine typically involves the reaction of 4-Iodopyridine with Tris(4-ethynylphenyl)amine . The reaction is carried out under palladium-catalyzed coupling conditions, often using palladium acetate as the catalyst and triphenylphosphine as the ligand. The reaction is usually performed in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tris(4-(pyridin-4-ylethynyl)phenyl)amine can undergo oxidation reactions, forming radical cations. These reactions are typically carried out using oxidizing agents such as or .

    Reduction: The compound can also be reduced, although specific reducing agents and conditions are less commonly reported.

    Substitution: The pyridinyl groups in this compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Ferric chloride, silver nitrate, and other oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields radical cations, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism by which Tris(4-(pyridin-4-ylethynyl)phenyl)amine exerts its effects is primarily related to its ability to transport electrons . The pyridinyl groups facilitate electron delocalization, enhancing the compound’s conductivity. In coordination frameworks, the compound can act as a ligand , coordinating with metal ions to form stable structures that exhibit unique electronic and optical properties .

Comparison with Similar Compounds

  • Tris(4-(pyridin-4-yl)phenyl)amine
  • Tris(4-(pyridin-4-yl)phenyl)amine
  • Tris(4-(pyridin-4-yl)phenyl)amine

Uniqueness: Tris(4-(pyridin-4-ylethynyl)phenyl)amine is unique due to the presence of ethynyl linkages, which enhance its electronic properties compared to similar compounds. These linkages provide greater rigidity and planarity, improving electron transport and making it more suitable for applications in electronic devices .

Properties

Molecular Formula

C39H24N4

Molecular Weight

548.6 g/mol

IUPAC Name

4-(2-pyridin-4-ylethynyl)-N,N-bis[4-(2-pyridin-4-ylethynyl)phenyl]aniline

InChI

InChI=1S/C39H24N4/c1(4-34-19-25-40-26-20-34)31-7-13-37(14-8-31)43(38-15-9-32(10-16-38)2-5-35-21-27-41-28-22-35)39-17-11-33(12-18-39)3-6-36-23-29-42-30-24-36/h7-30H

InChI Key

RGKSYPIIJRAUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=NC=C2)N(C3=CC=C(C=C3)C#CC4=CC=NC=C4)C5=CC=C(C=C5)C#CC6=CC=NC=C6

Origin of Product

United States

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